1-(2-((2,6-Dimethoxypyrimidin-4-yl)amino)ethyl)-3-(3,4,5-trimethoxyphenyl)urea
Description
Properties
IUPAC Name |
1-[2-[(2,6-dimethoxypyrimidin-4-yl)amino]ethyl]-3-(3,4,5-trimethoxyphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O6/c1-25-12-8-11(9-13(26-2)16(12)28-4)21-17(24)20-7-6-19-14-10-15(27-3)23-18(22-14)29-5/h8-10H,6-7H2,1-5H3,(H,19,22,23)(H2,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNSYCKYRPHESPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)NCCNC2=CC(=NC(=N2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-((2,6-Dimethoxypyrimidin-4-yl)amino)ethyl)-3-(3,4,5-trimethoxyphenyl)urea typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,6-dimethoxypyrimidine and 3,4,5-trimethoxyaniline.
Formation of Intermediate: The 2,6-dimethoxypyrimidine is reacted with an appropriate amine to form an intermediate compound.
Coupling Reaction: The intermediate is then coupled with 3,4,5-trimethoxyaniline under specific reaction conditions to form the final urea derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale reactors: To handle the bulk quantities of starting materials and intermediates.
Optimized reaction conditions: Such as temperature, pressure, and catalysts to ensure high yield and purity.
Purification processes: Including crystallization, filtration, and chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2-((2,6-Dimethoxypyrimidin-4-yl)amino)ethyl)-3-(3,4,5-trimethoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Catalysts: Various catalysts may be used to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
1-(2-((2,6-Dimethoxypyrimidin-4-yl)amino)ethyl)-3-(3,4,5-trimethoxyphenyl)urea has several scientific research applications, including:
Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its biological activity.
Agriculture: Explored for its use as a pesticide or herbicide.
Material Science: Studied for its properties in the development of new materials and polymers.
Mechanism of Action
The mechanism of action of 1-(2-((2,6-Dimethoxypyrimidin-4-yl)amino)ethyl)-3-(3,4,5-trimethoxyphenyl)urea involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It may modulate biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
1-(2,4-Dimethoxyphenyl)-3-(2,6-dimethylphenyl)-1-[6-[[4-(4-methylpiperazin-1-yl)phenyl]amino]pyrimidin-4-yl]urea (PDB Ligand XWA)
- Key Differences: The pyrimidine ring in XWA is substituted with a 4-(4-methylpiperazinyl)phenylamino group, enhancing solubility via the polar piperazine moiety, whereas the target compound features a simpler ethylamino linker with 2,6-dimethoxy groups .
- Biological Relevance :
Patented Compounds with 3,4,5-Trimethoxyphenyl Motifs
N-Benzyl-3-(4-chlorophenyl)-2-[methyl-[2-oxo-2-(3,4,5-trimethoxyphenyl)acetyl]amino]propanamide (Vertex Pharmaceuticals)
- Key Differences: This compound replaces the urea linker with an acetamide backbone, reducing hydrogen-bonding capacity but increasing metabolic stability . The 4-chlorophenyl and benzyl groups introduce hydrophobicity, contrasting with the target’s pyrimidine-ethylamino spacer.
- Functional Implications :
Pyrimidine-Based Derivatives
3-((((2R,3R,4R,5R)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-((tert-butyldimethylsilyl)oxy)-5-(2-(((E)-3,7-dimethyl-octa-2,6-dien-1-yl)thio)-4-oxopyrimidin-1(4H)yl)tetrahydrofuran-3-yl)oxy)-(diisopropylamino)phosphino)propanenitrile
- Key Differences: This compound incorporates a thiopyrimidinone core and a complex sugar-phosphate backbone, diverging significantly from the target’s urea-pyrimidine-aryl architecture .
Comparative Data Table
Research Findings and Implications
- The 3,4,5-trimethoxyphenyl group is a recurring motif in anticancer agents, with its methoxy groups enhancing lipid solubility and binding to hydrophobic pockets in tubulin or kinases .
- Urea linkers offer superior hydrogen-bonding capacity compared to acetamide or thiopyrimidinone cores, making them favorable for targeting polar active sites (e.g., kinase ATP-binding pockets) .
- Substitutions on the pyrimidine ring (e.g., 2,6-dimethoxy vs. piperazinyl) critically influence solubility and selectivity; bulky groups like piperazine may reduce blood-brain barrier penetration but improve aqueous solubility .
Biological Activity
1-(2-((2,6-Dimethoxypyrimidin-4-yl)amino)ethyl)-3-(3,4,5-trimethoxyphenyl)urea is a synthetic compound that has attracted significant attention in the fields of medicinal chemistry and pharmacology due to its complex structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 1-(2-((2,6-Dimethoxypyrimidin-4-yl)amino)ethyl)-3-(3,4,5-trimethoxyphenyl)urea is , with a molecular weight of 407.4 g/mol. The compound features a pyrimidine ring substituted with methoxy groups and an aryl urea moiety, which contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₅N₅O₆ |
| Molecular Weight | 407.4 g/mol |
| CAS Number | 1021214-60-7 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets including enzymes and receptors. The presence of the pyrimidine moiety allows for specific binding interactions that can modulate enzymatic activities or receptor functions.
Key Mechanisms
- Enzyme Inhibition : The compound has been shown to inhibit fibroblast growth factor receptors (FGFR), which are critical in various signaling pathways associated with cancer progression .
- Antiproliferative Effects : In vitro studies indicate that it may exert antiproliferative effects on cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .
Anticancer Activity
A notable study evaluated the compound's efficacy against bladder cancer xenografts overexpressing FGFR3. Results demonstrated significant tumor growth inhibition, underscoring its potential as an anticancer agent .
Antimalarial Activity
Research on similar pyrimidine derivatives has highlighted their potential against Plasmodium falciparum, with IC50 values indicating potent antimalarial activity. The structural modifications in these compounds suggest that derivatives like 1-(2-((2,6-Dimethoxypyrimidin-4-yl)amino)ethyl)-3-(3,4,5-trimethoxyphenyl)urea could also exhibit similar effects .
Case Studies
- Study on FGFR Inhibition : A series of N-aryl-N'-pyrimidin-4-yl ureas were optimized for FGFR inhibition. The compound demonstrated significant selectivity and potency in inhibiting FGFR1, FGFR2, and FGFR3 in vitro and in vivo models .
- Antimalarial Evaluation : In a study examining various urea-substituted compounds against P. falciparum, several derivatives exhibited sub-micromolar potency. This suggests that modifications to the urea group can enhance biological activity against malaria .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications to the aryl and urea components significantly influence the biological activity of pyrimidine derivatives. For instance:
- Aryl Substituents : The presence of methoxy groups on the phenyl ring enhances lipophilicity and receptor binding affinity.
- Urea Linkage : The urea functional group is essential for maintaining the interaction with target enzymes or receptors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
